N'-phenyloxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-phenyloxamide can be synthesized through several methods. One common approach involves the reaction of oxalyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(COCl)₂} + \text{C₆H₅NH₂} \rightarrow \text{C₆H₅NHCOCOCl} ] [ \text{C₆H₅NHCOCOCl} + \text{C₆H₅NH₂} \rightarrow \text{C₆H₅NHCOCONHC₆H₅} ]
Industrial Production Methods: In industrial settings, N’-phenyloxamide can be produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N’-phenyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction of N’-phenyloxamide can yield N-phenyl-ethanediamine.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products:
Oxidation: Oxamic acid derivatives.
Reduction: N-phenyl-ethanediamine.
Substitution: Various substituted ethanediamides.
Scientific Research Applications
N’-phenyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N’-phenyloxamide exerts its effects depends on its interaction with other molecules. In coordination chemistry, it acts as a ligand, binding to metal ions through its amide groups. This interaction can influence the reactivity and stability of the metal complexes formed.
Comparison with Similar Compounds
Oxamide: The parent compound of N’-phenyloxamide, lacking the phenyl group.
N-phenylacetamide: Similar structure but with a different functional group.
N-phenylurea: Contains a urea group instead of an oxamide group.
Uniqueness: N’-phenyloxamide is unique due to the presence of both the phenyl group and the oxamide moiety, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and related applications.
Properties
IUPAC Name |
N'-phenyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-7(11)8(12)10-6-4-2-1-3-5-6/h1-5H,(H2,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKRTNFTBCZAGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344362 | |
Record name | N'-phenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10543-64-3 | |
Record name | N1-Phenylethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10543-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-phenyloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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